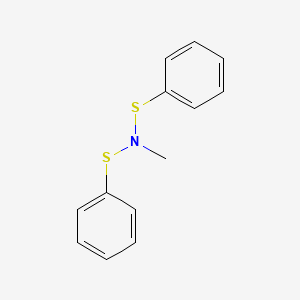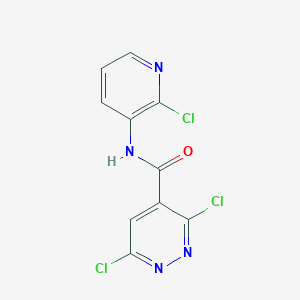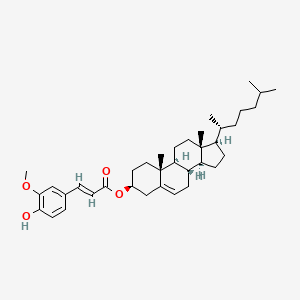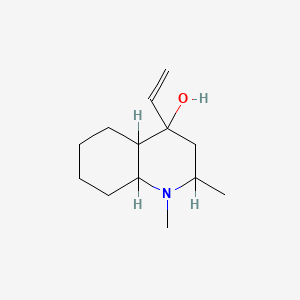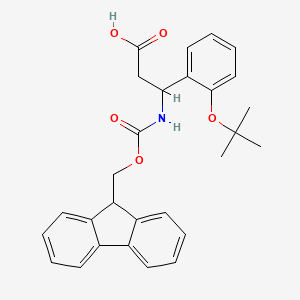
3-N-Fmoc-amino-3-(2-T-butoxyphenyl)propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-N-Fmoc-amino-3-(2-T-butoxyphenyl)propionic acid is a specialized compound used primarily in the field of organic chemistry. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group, and a tert-butoxy group attached to the phenyl ring. This compound is often utilized in peptide synthesis and other organic synthesis applications due to its unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-N-Fmoc-amino-3-(2-T-butoxyphenyl)propionic acid typically involves the protection of the amino group with the Fmoc group, followed by the introduction of the tert-butoxy group to the phenyl ring. One common method involves the reaction of 3-amino-3-(2-hydroxyphenyl)propionic acid with Fmoc chloride in the presence of a base such as triethylamine. The tert-butoxy group is then introduced using tert-butyl bromide under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-N-Fmoc-amino-3-(2-T-butoxyphenyl)propionic acid undergoes various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to introduce additional functional groups.
Reduction: The compound can be reduced to modify the functional groups attached to the phenyl ring.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenolic compounds, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
3-N-Fmoc-amino-3-(2-T-butoxyphenyl)propionic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is utilized in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It serves as a building block for the development of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-N-Fmoc-amino-3-(2-T-butoxyphenyl)propionic acid involves its ability to act as a protecting group for amino acids during peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection of the amino group. This property is crucial for the stepwise synthesis of peptides and other complex molecules .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-3-amino-3-(2-nitrophenyl)propionic acid: Similar in structure but contains a nitro group instead of a tert-butoxy group.
(S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid: Contains an additional methyl group on the propionic acid chain.
Uniqueness
3-N-Fmoc-amino-3-(2-T-butoxyphenyl)propionic acid is unique due to the presence of both the Fmoc and tert-butoxy groups, which provide specific reactivity and stability characteristics. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .
Propiedades
Fórmula molecular |
C28H29NO5 |
|---|---|
Peso molecular |
459.5 g/mol |
Nombre IUPAC |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid |
InChI |
InChI=1S/C28H29NO5/c1-28(2,3)34-25-15-9-8-14-22(25)24(16-26(30)31)29-27(32)33-17-23-20-12-6-4-10-18(20)19-11-5-7-13-21(19)23/h4-15,23-24H,16-17H2,1-3H3,(H,29,32)(H,30,31) |
Clave InChI |
YZUVTWQBAVEHKJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=CC=CC=C1C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


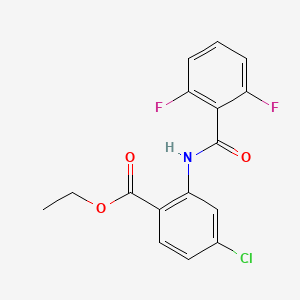

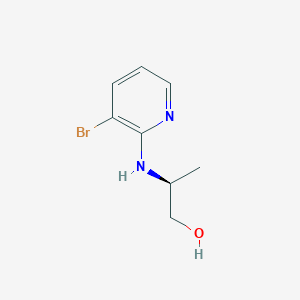
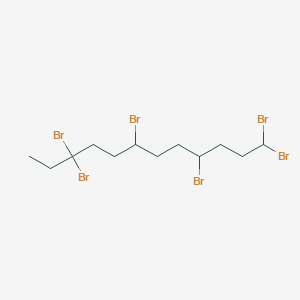
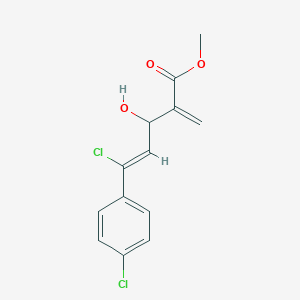


![Diiodonickel(2+);[2-(oxomethyl)phenyl]methanone](/img/structure/B13743614.png)

